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molecular formula C14H6Br4 B8612851 2,7-Dibromo-9-(dibromomethylene)-9H-fluorene CAS No. 497252-54-7

2,7-Dibromo-9-(dibromomethylene)-9H-fluorene

Cat. No. B8612851
M. Wt: 493.8 g/mol
InChI Key: TXFZMAUJRFSZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06805922B2

Procedure details

Triphenylphosphine (34.89 g, 133.0 mmol) was added to a solution of 2,7-dibromofluorenone (17.94 g, 53.08 mmol) in anhydrous tetrahydrofuran (550 mL) under nitrogen and the reaction mixture was heated at just below reflux with stirring. A solution of carbon tetrabromide (35.16 g, 106.0 mmol) in anhydrous tetrahydrofuran (150 mL) was added dropwise over 1.5 h, and the reaction mixture was heated at reflux for 17 h with stirring. After cooling to room temperature, the solvent was removed under reduced pressure and dichloromethane was added forming a slurry. The solid was filtered off and washed with dichloromethane. Recrystallisation of the solid from dichloromethane afforded 2,7-dibromo-9-dibromomethylene-fluorene (2) (15.30 g, 58%) as a bright orange powder, purity 100% (GC): υmax (KBr, cm−1) 3115, 3066, 1605, 1566, 1547, 1450, 1399, 1264, 1073; 1H and 13C NMR spectra as expected; M+=494 (pent).
Quantity
34.89 g
Type
reactant
Reaction Step One
Name
2,7-dibromofluorenone
Quantity
17.94 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
35.16 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20][C:21]1[C:22](=O)[C:23]2[C:31](=[CH:32][CH:33]=1)[C:30]1[C:25](=[CH:26][C:27]([Br:34])=[CH:28][CH:29]=1)[CH:24]=2.[C:36](Br)(Br)([Br:38])[Br:37]>O1CCCC1>[Br:20][C:21]1[CH:33]=[CH:32][C:31]2[C:30]3[C:25](=[CH:26][C:27]([Br:34])=[CH:28][CH:29]=3)[C:24](=[C:36]([Br:38])[Br:37])[C:23]=2[CH:22]=1

Inputs

Step One
Name
Quantity
34.89 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
2,7-dibromofluorenone
Quantity
17.94 g
Type
reactant
Smiles
BrC=1C(C2=CC3=CC(=CC=C3C2=CC1)Br)=O
Name
Quantity
550 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
35.16 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at just
TEMPERATURE
Type
TEMPERATURE
Details
below reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 h
Duration
17 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure and dichloromethane
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
forming a slurry
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the solid from dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)=C(Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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